molecular formula C13H9NO2 B232213 8-Aminobenzo[c]chromen-6-one

8-Aminobenzo[c]chromen-6-one

Cat. No. B232213
M. Wt: 211.22 g/mol
InChI Key: JAONNXSTACOXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminobenzo[c]chromen-6-one, also known as 8-ABC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of benzo[c]chromene and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

8-Aminobenzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 8-Aminobenzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
8-Aminobenzo[c]chromen-6-one has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Aminobenzo[c]chromen-6-one in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of 8-Aminobenzo[c]chromen-6-one. One area of research could involve the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could involve the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential targets for therapeutic intervention.

properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

8-aminobenzo[c]chromen-6-one

InChI

InChI=1S/C13H9NO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,14H2

InChI Key

JAONNXSTACOXOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(2-benzyloxyphenyl)-5-nitrobenzoate (Reference Compound No. 1-1-(1), 21.0 g, 57.8 mmol) was dissolved in a mixture of methanol (135 mL) and tetrahydrofuran (90 mL), then 5% palladium on charcoal (2.19 g) was added thereto, and then the reaction mixture was stirred under hydrogen atmosphere at room temperature overnight. After the unsoluble materials were filtered, the filtrate was removed under reduced pressure. A mixture of ethyl acetate and hexane was added to the obtained residue, and then the mixture was filtered to give the titled reference compound (8.92 g) as a pale yellow solid. (Yield 73%)
Name
Methyl 2-(2-benzyloxyphenyl)-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
2.19 g
Type
catalyst
Reaction Step Three
Yield
73%

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